
(3R)-3-Hydroxyhexanoic acid
Overview
Description
(3R)-3-Hydroxyhexanoic acid (3R-3HHx) is a medium-chain (C6) hydroxy acid with the hydroxyl group in the R-configuration at the third carbon. It is a primary metabolite involved in fatty acid biosynthesis and is ubiquitously found in eukaryotes, including humans, plants, and yeast . 3R-3HHx serves as a monomer in microbial polyhydroxyalkanoates (PHAs), biodegradable polymers with applications in biomedicine and packaging . It has been isolated with >95% purity via enzymatic hydrolysis of PHAs and exhibits antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3R)-3-Hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the reduction of 3-ketohexanoic acid using chiral catalysts to ensure the production of the (3R) enantiomer. Another method includes the enzymatic resolution of racemic mixtures of 3-hydroxyhexanoic acid using lipases, which selectively hydrolyze one enantiomer over the other.
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can produce this compound with high enantiomeric purity. These microorganisms are engineered to express specific enzymes that catalyze the formation of this compound from simple carbon sources.
Chemical Reactions Analysis
Dehydration Reactions
(R)-3-Hydroxyhexanoic acid undergoes dehydration to form α,β-unsaturated carboxylic acids. This reaction is central to fatty acid biosynthesis and degradation pathways.
Mechanism and Enzymatic Catalysis
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Enzymatic dehydration :
The enzyme fatty acid synthase catalyzes the conversion of (R)-3-hydroxyhexanoic acid to trans-hex-2-enoic acid via an E1cB elimination mechanism. A histidine residue (His48 in S. brodae FabZ) abstracts the C2 proton, enabling water elimination and double-bond formation .
Key data :Enzyme Substrate Reaction Rate (min⁻¹) Product FabZ C6-(3R) 0.58 ± 0.05 trans-hex-2-enoic acid FabZ C8-(3R) 0.12 ± 0.01 trans-oct-2-enoic acid Longer acyl chains (C10–C12) show reduced activity, requiring 100-fold higher enzyme concentrations .
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Chemical dehydration :
Acidic conditions (e.g., H₂SO₄) or reagents like POCl₃ facilitate non-enzymatic dehydration, yielding similar products but with lower stereochemical control .
Oxidation and Reduction
The hydroxyl and carboxyl groups participate in redox reactions, enabling interconversion with ketones and alcohols.
Oxidation
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Enzymatic oxidation :
3-Oxohexanoic acid is produced via NAD⁺-dependent dehydrogenases in metabolic pathways . -
Chemical oxidation :
KMnO₄ or CrO₃ oxidizes the hydroxyl group to a ketone, though overoxidation to CO₂ can occur without controlled conditions .
Reduction
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The carboxylic acid group can be reduced to a primary alcohol using LiAlH₄, forming 1,3-hexanediol.
Hydrolysis of Polyhydroxyalkanoates (PHAs)
(R)-3-Hydroxyhexanoic acid is released via alkaline hydrolysis (pH 9–11) of PHAs, achieving >90% yield in 9 hours .
Esterification
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Methyl ester formation : Acidic methanolysis (HCl/MeOH) converts the acid to its methyl ester, a precursor for GC-MS analysis .
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Thioester intermediates : In biosynthesis, the acid binds to acyl carrier proteins (ACPs) via thioester linkages, critical for enzymatic processing .
Fatty Acid Synthase (FAS) Pathway
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Condensation : Acetyl-CoA and malonyl-CoA are condensed by β-ketoacyl-ACP synthase (FabH).
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Reduction : β-Ketoacyl-ACP reductase (FabG) produces (R)-3-hydroxyacyl-ACP.
Polyhydroxyalkanoate (PHA) Degradation
Microbial PHAs are depolymerized extracellularly to release (R)-3-hydroxyhexanoic acid, a process optimized at 30°C and pH 10 .
Chiral Building Block
The (R)-configuration enables asymmetric synthesis of pharmaceuticals and biodegradable polymers. For example:
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PHA biosynthesis : Incorporated into copolymers like poly(3HB-co-3HHx) for tailored material properties .
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Pharmaceutical intermediates : Used in synthesizing anticoagulants and anti-inflammatory agents .
Comparative Reaction Efficiency
Reaction Type | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|
Enzymatic dehydration | FabZ, pH 7.5, 25°C | 95 | High (R retention) |
Chemical dehydration | H₂SO₄, 100°C | 70 | Low |
Alkaline hydrolysis | NaOH, pH 10, 30°C | 90 | N/A |
Scientific Research Applications
Metabolic Role and Biosynthesis
(3R)-3-Hydroxyhexanoic acid is primarily recognized for its role in the fatty acid biosynthesis pathway . In humans and other eukaryotes, it is synthesized from 3-oxohexanoic acid through the action of fatty acid synthase, an enzyme critical for lipid metabolism . This compound serves as a primary metabolite , essential for growth and development in various organisms, including cattle and humans . Its presence in different food sources, such as poultry and pigs, suggests it could serve as a biomarker for dietary intake .
Biodegradable Polymers
One of the most promising applications of this compound is in the production of biodegradable polymers. It can be polymerized with (3R)-3-hydroxybutanoic acid to create polyhydroxyalkanoates (PHAs), which are biodegradable plastics with applications in packaging, agriculture, and medical devices. The incorporation of medium-chain hydroxy acids like this compound into these polymers enhances their mechanical properties and degradation rates .
Food Industry
In the food industry, this compound is being explored as a potential food additive. Its unique flavor profile and functional properties may improve food texture and stability. Additionally, its role as a metabolite could allow it to act as a natural preservative or flavor enhancer when derived from fermentation processes .
Drug Development
Research indicates that this compound may have therapeutic potential due to its involvement in metabolic pathways associated with energy production and fat metabolism. Its derivatives are being investigated for their effects on metabolic disorders, including obesity and diabetes. Studies suggest that compounds derived from this compound can influence lipid profiles and insulin sensitivity .
Antimicrobial Properties
There is emerging evidence that this compound exhibits antimicrobial properties, making it a candidate for inclusion in formulations aimed at preventing microbial growth in various products. This characteristic could be particularly beneficial in pharmaceutical formulations where maintaining sterility is crucial .
Case Study: Metabolic Pathways
A study published in the Human Metabolome Database highlighted the detection of this compound in human plasma following dietary intake of specific foods. The findings suggest its utility as a biomarker for monitoring dietary habits and metabolic health .
Case Study: Polymer Science
Research conducted on the synthesis of PHAs demonstrated that incorporating this compound into polyhydroxybutyrate matrices resulted in enhanced mechanical properties compared to traditional PHAs. This advancement suggests potential applications in sustainable materials science .
Mechanism of Action
The mechanism of action of (3R)-3-hydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. As a chiral molecule, it can selectively bind to chiral centers in enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Stereochemical Differences
Key Compounds :
- 3-Hydroxybutyric acid (3-HB) : C4 chain, major component of poly(3-hydroxybutyrate) (PHB).
- (R)-3-Hydroxyhexanoic acid (3R-3HHx): C6 chain, R-configuration.
- (R)-3-Hydroxyoctanoic acid (3R-3HO): C8 chain, R-configuration.
- (±)-3-Hydroxyhexanoic acid: Racemic mixture (R/S).
Stereoisomerism: The (3S)-isomer of 3-hydroxyhexanoic acid (3S-3HHx) differs in optical rotation ([α] = +13.8 vs. +12.5 for 3R-3HHx in EtOH) and is synthesized via hydrogenation of (R,E)-3-hydroxyhex-4-enoic acid .
Physicochemical Properties
Thermal Behavior: 3R-3HHx in PHAs generates 2-hexenoic acid (3.4–3.6 area%) and dimers (0.1–0.6 area%) during pyrolysis, distinct from 3-HB’s crotonic anhydride .
Analytical Differentiation
Biological Activity
(3R)-3-Hydroxyhexanoic acid, a medium-chain hydroxy acid, is gaining attention for its diverse biological activities and potential applications in various fields, including biomedicine and food science. This compound is involved in metabolic pathways across different organisms and exhibits significant effects on cellular functions.
- Chemical Formula : C₆H₁₂O₃
- Molecular Weight : 132.158 g/mol
- CAS Registry Number : 77877-35-1
- Hydrophobicity : Very hydrophobic and practically insoluble in water .
1. Metabolic Pathways
This compound plays a crucial role in the fatty acid biosynthesis pathway. It is biosynthesized from 3-oxohexanoic acid through the action of fatty acid synthase, which catalyzes several enzymatic reactions within eukaryotes, including humans and cattle .
2. Potential Biomarker
This compound has been detected in various food sources such as poultry and domestic pigs, suggesting its potential as a biomarker for dietary intake of these foods .
Anticancer Properties
Recent studies have demonstrated that conjugating this compound with peptides can enhance their anticancer activity. For instance, research indicated that the effectiveness of peptide DP18L against cancer cells was significantly improved when conjugated with (3R)-3-hydroxyalkanoic acids (R3HAs), particularly those with longer carbon chains. However, this compound alone did not enhance the activity of another peptide variant (DP17L) unless a longer chain RHA was used .
Antioxidant Activity
This compound has been implicated in antioxidant activities, potentially reducing oxidative stress within cells. Its structural properties allow it to interact with free radicals, thereby mitigating cellular damage .
Case Studies
Q & A
Basic Research Questions
Q. What are the primary laboratory synthesis methods for (3R)-3-Hydroxyhexanoic acid?
this compound is synthesized via bacterial fermentation using strains like Pseudomonas oleovorans and Pseudomonas putida. These bacteria produce polyhydroxyalkanoates (PHAs), where this compound serves as a monomer. NMR spectroscopy (e.g., H and C NMR) is used to confirm structural identity, with characteristic peaks at δ = 4.20–3.90 (m, 1H) for the hydroxyl-bearing carbon and δ = 177.7 ppm for the carboxylic acid group .
Q. How is this compound detected and quantified in biological samples?
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are standard methods. For example, in diabetic ketoacidosis studies, urinary metabolites are derivatized (e.g., methylated) to enhance volatility before GC-MS analysis. Quantitation relies on calibration curves using synthetic standards .
Q. What metabolic pathways involve this compound?
It is an intermediate in fatty acid β-oxidation and biosynthesis. Enzymatic conversion by fatty acid synthase generates (E)-2-hexenoic acid, a flavouring agent and biosynthetic precursor. Isotopic labeling (e.g., C-glucose) can track its incorporation into microbial PHAs or degradation products .
Q. What stability conditions are required for storing this compound?
Store at -20°C in inert atmospheres to prevent oxidation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may degrade the compound or alter its chiral purity .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be validated during synthesis?
Chiral high-performance liquid chromatography (HPLC) with a cellulose-based column resolves (3R) and (3S) enantiomers. Enzymatic assays using stereospecific dehydrogenases (e.g., 3-hydroxyacyl-CoA dehydrogenase) can also confirm configuration by monitoring NADH production .
Q. What analytical challenges arise when detecting this compound in PHBH copolymer pyrolysis?
Pyrolysis-GC/MS (Py-GC/MS) of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) reveals 3-hydroxyhexanoic acid (peak 8, m/z 131) and its dimer (peak 9). Challenges include low abundance (0.1–0.4 area%) and spectral overlap. Use high-resolution MS and synthetic dimer standards for unambiguous identification .
Q. How do isotopic labeling studies elucidate the metabolic fate of this compound in bacterial systems?
C-labeled glucose fed to P. putida cultures allows tracking of this compound incorporation into PHAs via C-NMR. Labeling at specific carbon positions (e.g., C-3) can differentiate de novo synthesis from β-oxidation pathways .
Q. What mechanisms explain the presence of this compound in diabetic ketoacidosis?
During ketoacidosis, impaired insulin signaling shifts metabolism toward fatty acid oxidation, generating 3-hydroxyacyl-CoA intermediates. This compound accumulates due to reduced dehydrogenase activity. Clinical studies correlate its urinary concentration (>5 μM) with acidosis severity .
Q. How can discrepancies in reported biomarker concentrations across studies be resolved?
Standardize pre-analytical protocols: collect urine samples under fasting conditions, acidify to pH 2–3 to stabilize metabolites, and use isotopically labeled internal standards (e.g., C-3-hydroxyhexanoic acid) for LC-MS normalization. Cohort stratification by age, diet, and comorbidities is critical .
Q. What role do 3-hydroxyhexanoic acid dimers play in PHBH thermal degradation?
During slow pyrolysis (10°C/min), PHBH decomposes into 3-hydroxyhexanoic acid (0.1–0.4 area%) and its dimer (0.1–0.6 area%). Dimers form via esterification, indicating incomplete depolymerization. Kinetic studies using thermogravimetric analysis (TGA) and Kissinger methods reveal activation energies (~150 kJ/mol) for dimer formation .
Methodological Notes
- Stereochemical Analysis : Use circular dichroism (CD) spectroscopy to confirm the (R)-configuration .
- Quantitative NMR : Integrate H NMR peaks (e.g., δ = 0.93 ppm for the terminal methyl group) against an internal standard (e.g., trimethylsilyl propionate) .
- Pyrolysis Optimization : Adjust heating rates (5–20°C/min) to balance monomer yield and dimer formation in PHBH degradation studies .
Contradictions and Gaps
- While this compound is a confirmed biomarker in ketoacidosis, its detection thresholds vary between studies (1–10 μM). This may reflect differences in patient cohorts or analytical sensitivity .
- The enzyme responsible for its chiral specificity in bacterial PHA synthesis (e.g., PHA synthase) requires further structural characterization .
Properties
IUPAC Name |
(3R)-3-hydroxyhexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMGFDVTYHWBAG-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
331686-32-9 | |
Details | Compound: (R)-3-Hydroxyhexanoic acid isotactic homopolymer | |
Record name | (R)-3-Hydroxyhexanoic acid isotactic homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331686-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101344860 | |
Record name | (R)-3-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101344860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-3-Hydroxyhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77877-35-1 | |
Record name | 3-Hydroxyhexanoic acid, (3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077877351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-3-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101344860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYHEXANOIC ACID, (3R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4099M84HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (R)-3-Hydroxyhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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